(2-Methylphenyl)methylazanium chloride (2-Methylphenyl)methylazanium chloride
Brand Name: Vulcanchem
CAS No.: 14865-38-4
VCID: VC20963931
InChI: InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H
SMILES: CC1=CC=CC=C1CN.Cl
Molecular Formula: C8H12ClN
Molecular Weight: 157.64 g/mol

(2-Methylphenyl)methylazanium chloride

CAS No.: 14865-38-4

Cat. No.: VC20963931

Molecular Formula: C8H12ClN

Molecular Weight: 157.64 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylphenyl)methylazanium chloride - 14865-38-4

Specification

CAS No. 14865-38-4
Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
IUPAC Name (2-methylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H
Standard InChI Key AFUROYYNHZQQOL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN.Cl
Canonical SMILES CC1=CC=CC=C1C[NH3+].[Cl-]

Introduction

Chemical Identification and Nomenclature

(2-Methylphenyl)methylazanium chloride is a quaternary ammonium compound with several alternative names in scientific literature. This section details its identifiers and nomenclature to provide clarity on this chemical entity.

Primary Identifiers

The compound is primarily identified through its Chemical Abstracts Service (CAS) registry number and molecular specifications, which are essential for unambiguous identification in chemical databases and literature.
Table 1: Primary Chemical Identifiers

ParameterValue
CAS Registry Number14865-38-4
Molecular FormulaC₈H₁₂ClN
Molecular Weight157.64 g/mol
IUPAC Name(2-methylphenyl)methanamine;hydrochloride
The molecular formula C₈H₁₂ClN indicates the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, and one nitrogen atom in its structure. This composition contributes to its distinctive chemical properties and reactivity patterns.

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in chemical literature and databases, reflecting different naming conventions and structural perspectives.
Table 2: Synonyms and Alternative Names

Alternative NameType
2-Methylbenzylamine hydrochlorideCommon name
Benzenemethanamine, 2-methyl-, hydrochloride (1:1)Systematic name
Benzylamine, o-methyl-, hydrochlorideTraditional name
2-methylbenzylammonium chlorideFunctional group emphasis
o-methyl-benzylaminhydrochloridePositional descriptor
These multiple nomenclatures exist due to different chemical naming conventions and can sometimes create confusion in literature searches and database queries . The IUPAC name is the internationally recognized standard for unambiguous identification.

Structural Characteristics

The molecular structure of (2-Methylphenyl)methylazanium chloride features distinct structural elements that determine its physical properties and chemical reactivity.

Molecular Structure

The compound consists of a 2-methylphenyl group attached to a methylazanium ion with a chloride counterion. This arrangement creates a positively charged nitrogen center that plays a crucial role in its chemical behavior and biological interactions .
Table 3: Structural Parameters

Structural ElementDescription
Core StructureMethylazanium ion with 2-methylphenyl substituent
Functional GroupsQuaternary ammonium group
CounterionChloride (Cl⁻)
Aromatic SubstitutionMethyl group at position 2 of phenyl ring
The presence of the methyl group at position 2 on the phenyl ring creates a distinctive substitution pattern that influences the electronic distribution and steric properties of the molecule. This specific arrangement distinguishes it from similar quaternary ammonium compounds and contributes to its unique reactivity profile.

Structural Identifiers

Several standardized structural identifiers are used to represent the compound unambiguously in chemical databases and literature.
Table 4: Digital Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H
Standard InChIKeyAFUROYYNHZQQOL-UHFFFAOYSA-N
Canonical SMILESCC1=CC=CC=C1C[NH3+].[Cl-]
PubChem Compound ID12377993
These identifiers serve as digital fingerprints that enable precise identification and retrieval of chemical information across various databases and platforms . The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide machine-readable representations of the molecular structure.

Physical and Chemical Properties

The physical and chemical properties of (2-Methylphenyl)methylazanium chloride determine its behavior in different environments and its potential applications in various fields.

Physical Properties

As a quaternary ammonium salt, the compound exhibits characteristic physical properties that influence its handling, storage, and application in research and industry.
Table 5: Physical Properties

PropertyValue
Physical StateWhite to yellow crystalline powder
Boiling Point203.6 °C at 760 mmHg
Flash Point83.9 °C
Topological Polar Surface Area27.6 Ų
LogP2.956
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Complexity80.6
The compound's relatively high boiling point and moderate flash point are consistent with its ionic nature and molecular weight . The LogP value of 2.956 suggests moderate lipophilicity, which has implications for its potential membrane interactions and bioavailability in biological systems.

Chemical Reactivity

The chemical reactivity of (2-Methylphenyl)methylazanium chloride is primarily determined by its quaternary ammonium group and the specific substitution pattern on the aromatic ring.
The positively charged nitrogen atom serves as an electrophilic center that can interact with nucleophilic groups in biological molecules and chemical reagents. This property is particularly important in its potential applications as an antimicrobial agent, where the positively charged quaternary ammonium group can interact with negatively charged components of bacterial cell membranes.
The presence of the methyl group at position 2 of the phenyl ring influences the electronic distribution within the molecule, potentially affecting its reactivity compared to other isomers or related compounds. This specific substitution pattern can create unique steric and electronic effects that distinguish its chemical behavior from similar compounds.

Synthesis and Preparation Methods

The preparation of (2-Methylphenyl)methylazanium chloride involves specific synthetic routes and conditions that determine the yield, purity, and scale of production.

General Synthetic Approach

The synthesis of (2-Methylphenyl)methylazanium chloride typically employs established methods for quaternary ammonium salt formation.
The primary synthetic route involves the reaction of tertiary amines with alkyl halides under controlled conditions. This approach represents a standard method for quaternary ammonium salt formation in organic chemistry and can be optimized for different scales and applications.

Critical Factors in Synthesis

Several factors significantly influence the success and efficiency of the synthetic process.
Table 6: Critical Synthetic Parameters

ParameterSignificance
TemperatureAffects reaction rate and product stability
Solvent ChoiceImpacts solubility, reaction kinetics, and product isolation
Reactant PurityDetermines product quality and yield
Reaction TimeInfluences completion and potential side reactions
Purification MethodAffects final product purity and recovery
The optimization of these parameters is essential for achieving high yields and purity in both laboratory and industrial settings. Temperature control is particularly important, as it can affect both the reaction kinetics and the stability of intermediates and products during synthesis.

Applications in Research and Industry

(2-Methylphenyl)methylazanium chloride finds applications in various fields due to its distinctive chemical properties and reactivity profile.

Research Applications

In research settings, the compound serves multiple purposes across different scientific disciplines.
The compound is valuable in organic chemistry research as a reagent for various transformations and as a model compound for studying quaternary ammonium salt chemistry. Its well-defined structure and reactivity make it useful for investigating fundamental chemical principles and reaction mechanisms.
In medicinal chemistry, it serves as an intermediate or building block for the synthesis of more complex molecules with potential pharmaceutical applications . The quaternary ammonium functionality provides a scaffold that can be modified to develop compounds with specific biological activities.

Industrial and Pharmaceutical Relevance

The industrial applications of (2-Methylphenyl)methylazanium chloride are closely tied to its chemical properties and biological interactions.
The compound's potential antimicrobial properties, derived from its quaternary ammonium structure, make it relevant for pharmaceutical research focusing on antimicrobial agent development. The ability of quaternary ammonium compounds to disrupt bacterial cell membranes is a well-established mechanism for antimicrobial activity.
It also serves as a raw material or intermediate in the synthesis of various industrial and pharmaceutical products . Its specific substitution pattern on the aromatic ring provides a unique chemical template that can be utilized in the development of specialized compounds for various applications.

Biological Interactions

The biological interactions of (2-Methylphenyl)methylazanium chloride are primarily determined by its quaternary ammonium structure and its ability to interact with cellular components.

Membrane Interactions

The compound's interaction with biological membranes represents one of its most significant biological properties.
The positively charged nitrogen atom in the quaternary ammonium group can interact with negatively charged sites on cell membranes, potentially disrupting or altering membrane integrity. This interaction is similar to that observed with other quaternary ammonium compounds and contributes to their biological effects.
These membrane interactions are particularly significant in the context of antimicrobial activity, where quaternary ammonium compounds can disrupt bacterial cell membranes, leading to cell death. The specific substitution pattern on the aromatic ring in (2-Methylphenyl)methylazanium chloride may influence the strength and selectivity of these interactions.

Pharmaceutical Significance

The compound's biological interactions have implications for its potential pharmaceutical applications.
The ability to interact with and potentially disrupt bacterial cell membranes makes quaternary ammonium compounds like (2-Methylphenyl)methylazanium chloride interesting candidates for antimicrobial agent development. The ongoing search for new antimicrobial compounds, particularly in the context of increasing antibiotic resistance, highlights the importance of understanding the biological activities of such compounds.
The specific structural features of (2-Methylphenyl)methylazanium chloride, including the position of the methyl group on the aromatic ring, may confer unique biological properties compared to similar compounds. These structural nuances can affect factors such as potency, selectivity, and toxicity, which are critical considerations in pharmaceutical development.

Comparative Analysis with Related Compounds

A comparative analysis of (2-Methylphenyl)methylazanium chloride with structurally related compounds provides insights into structure-activity relationships and chemical trends.

Structural Comparisons

Comparing (2-Methylphenyl)methylazanium chloride with similar quaternary ammonium compounds reveals important structural relationships.
Table 7: Comparison with Related Compounds

CompoundCAS NumberKey Structural DifferenceImpact on Properties
(2-Methylphenyl)methylazanium chloride14865-38-4Methyl at position 2 of phenyl ringReference compound
2-Methylphenethylamine55755-16-3Extended carbon chain between N and phenylDifferent charge distribution and flexibility
Phenol, 4-chloro-2-methyl-, acetate6341-99-7Different functional groups and substitution patternDifferent reactivity and biological activity
tert-Butyl Chloride507-20-0Aliphatic structure without aromatic ringDifferent chemical reactivity and physical properties
The position of the methyl group on the aromatic ring significantly influences the chemical and biological properties of these compounds . These structural differences affect factors such as electronic distribution, steric hindrance, and lipophilicity, which in turn influence chemical reactivity and biological interactions.

Reactivity Differences

The unique substitution pattern in (2-Methylphenyl)methylazanium chloride results in specific reactivity characteristics.
The presence of the methyl group at position 2 of the phenyl ring affects the electron distribution within the molecule, potentially influencing its reactivity compared to other isomers or related compounds. This specific substitution pattern can create unique steric and electronic effects that distinguish its chemical behavior from similar compounds.
These reactivity differences have implications for the compound's applications in chemical synthesis and its potential biological activities. Understanding these structure-reactivity relationships is essential for predicting the behavior of the compound in different chemical and biological contexts.

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